

Structure Elucidation of 2-Amino-4hydroxybenzenesulfonic Acid: A Technical Guide

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Compound of Interest

2-Amino-4hydroxybenzenesulfonic acid

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This technical guide provides a comprehensive overview of the structure elucidation of **2-Amino-4-hydroxybenzenesulfonic acid** (CAS No. 5857-93-2). The document outlines the expected analytical data based on spectroscopic principles and data from closely related compounds, details the experimental protocols for its characterization, and presents the logical workflow for its structural confirmation.

Compound Identification and Properties

2-Amino-4-hydroxybenzenesulfonic acid is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups attached to a benzene ring. Its fundamental properties are summarized in the table below.



Property	Value	Source
CAS Number	5857-93-2	[1]
Molecular Formula	C ₆ H ₇ NO ₄ S	[1]
Molecular Weight	189.19 g/mol	[1]
IUPAC Name	2-amino-4- hydroxybenzenesulfonic acid	[1]
Synonyms	AHBS, Benzenesulfonic acid, 2-amino-4-hydroxy-	[1]
Melting Point	≥300 °C	[2]
InChI Key	BYMZHAPPSICVQH- UHFFFAOYSA-N	[1]

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for **2-Amino-4-hydroxybenzenesulfonic acid**, this section details the predicted spectroscopic data based on the known effects of the substituent groups on the benzene ring and analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show three aromatic protons with distinct chemical shifts and coupling patterns. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effect of the sulfonic acid (-SO₃H) group will influence the chemical shifts. The protons ortho and para to the activating groups will be shielded (shifted to a lower ppm), while the proton ortho to the deactivating group will be deshielded (shifted to a higher ppm).



Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-3	6.8 - 7.0	Doublet	8.0 - 9.0	Ortho to -NH ₂ and meta to -OH and -SO ₃ H.
H-5	7.2 - 7.4	Doublet of doublets	8.0 - 9.0, 2.0 - 3.0	Ortho to -SO₃H, meta to -NH₂ and -OH.
H-6	6.5 - 6.7	Doublet	2.0 - 3.0	Ortho to -OH and meta to -NH ₂ and -SO ₃ H.
-NH2	Variable	Broad singlet	-	Exchangeable proton.
-ОН	Variable	Broad singlet	-	Exchangeable proton.
-SO₃H	Variable	Broad singlet	-	Exchangeable proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.



Carbon	Predicted Chemical Shift (ppm)	Rationale
C-1	140 - 145	Attached to the electron- withdrawing -SO ₃ H group.
C-2	145 - 150	Attached to the electron- donating -NH2 group.
C-3	115 - 120	Ortho to -NH $_{2}$ and meta to -OH and -SO $_{3}$ H.
C-4	155 - 160	Attached to the electron-donating -OH group.
C-5	125 - 130	Ortho to -SO ₃ H and meta to - NH ₂ and -OH.
C-6	110 - 115	Ortho to -OH and meta to -NH ₂ and -SO ₃ H.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. The molecular ion peak [M]⁺ or [M-H]⁻ is expected at m/z 189. Key fragmentation patterns for aromatic sulfonic acids involve the loss of SO₂ (64 Da) and SO₃ (80 Da).

m/z	Identity	Rationale
189	[M]+ or [M+H]+	Molecular ion
172	[M-OH]+	Loss of hydroxyl radical
125	[M-SO ₂]+	Loss of sulfur dioxide
109	[M-SO ₃]+	Loss of sulfur trioxide

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.



Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400 - 3200	O-H, N-H	Stretching (broad)
3100 - 3000	Aromatic C-H	Stretching
1620 - 1580	Aromatic C=C	Stretching
1520 - 1480	N-H	Bending
1400 - 1300	О-Н	Bending
1250 - 1150	S=O	Asymmetric stretching
1080 - 1020	S=O	Symmetric stretching
900 - 690	Aromatic C-H	Out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of **2-Amino-4-hydroxybenzenesulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.



- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle 45-60°, acquisition time 1-2 s, relaxation delay 2-5 s.
 - Process the data similarly to the ¹H NMR spectrum.
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire 2D NMR spectra as needed to confirm proton-proton and proton-carbon correlations, which will aid in the definitive assignment of all signals.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
- Sample Preparation:
 - For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1-10 μg/mL.
 - For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
- Data Acquisition:
 - Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collisioninduced dissociation (CID).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:



- Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a transparent disk.
- Alternatively, use an attenuated total reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of **2-Amino-4-hydroxybenzenesulfonic acid**.



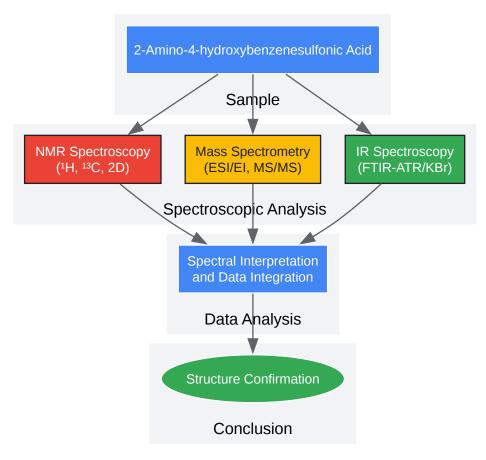


Figure 1: Experimental Workflow for Structure Elucidation

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Figure 1: Experimental Workflow for Structure Elucidation

Logical Relationships in Structure Confirmation

The confirmation of the structure of **2-Amino-4-hydroxybenzenesulfonic acid** is based on the logical integration of data from various analytical techniques.



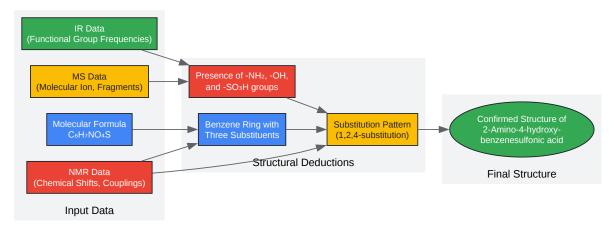


Figure 2: Logical Flow for Structure Confirmation

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Figure 2: Logical Flow for Structure Confirmation

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